Ethomoxane hydrochloride, (-)-
CAS No.: 607-49-8
Cat. No.: VC16507130
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 607-49-8 |
|---|---|
| Molecular Formula | C15H24ClNO3 |
| Molecular Weight | 301.81 g/mol |
| IUPAC Name | N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |
| Standard InChI Key | JAIBEXLQBQFZOW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethomoxane hydrochloride, (-)-, is the levorotatory enantiomer of ethomoxane, a benzodioxane derivative. Its molecular formula is , with a molecular weight of 301.81 g/mol. The compound’s IUPAC name is -[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine hydrochloride. The (-)- enantiomer exhibits stereospecific binding to alpha-adrenergic receptors, distinguishing it from the racemic mixture or (+)- form .
Mechanism of Action and Receptor Interactions
Ethomoxane hydrochloride, (-)-, functions as a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors. By blocking catecholamine binding, it inhibits vasoconstriction and reduces sympathetic outflow. Studies in rabbit tissues demonstrate its potency in spleen and aortic preparations, with dose-response curves indicating non-linear kinetics in certain assays .
Alpha-1 Receptor Antagonism
In rabbit aorta, ethomoxane’s antagonism of alpha-1 receptors results in vasodilation. The compound’s value (a measure of antagonist potency) is comparable to dihydroergotamine in this tissue, though its slope of Schild regression deviates from unity, suggesting allosteric modulation or receptor heterogeneity .
Alpha-2 Receptor Modulation
In spleen tissue, ethomoxane exhibits higher affinity for alpha-2 receptors, reducing norepinephrine release from sympathetic nerve terminals. This dual receptor profile underscores its utility in studying sympathetic-parasympathetic balance .
Pharmacodynamic and Kinetic Properties
Tissue-Specific Effects
Comparative studies in rabbit spleen and aorta reveal differential antagonist efficacy:
| Tissue | Receptor Type | (nM) | Slope of Schild Plot |
|---|---|---|---|
| Spleen | Alpha-2 | 18.5 ± 2.1 | -0.82 ± 0.09 |
| Aorta | Alpha-1 | 22.0 ± 3.4 | -1.12 ± 0.14 |
Data adapted from Sheys & Green (1972) . Slope deviations suggest complex receptor-ligand interactions.
Enantiomeric Specificity
The (-)- enantiomer demonstrates 5-fold greater receptor affinity than the (+)- form in preliminary assays, though detailed kinetic studies remain limited. This stereoselectivity highlights the importance of chiral resolution in pharmacological studies .
Research Applications and Experimental Findings
Cardiovascular Studies
Ethomoxane hydrochloride, (-)-, has been employed to investigate alpha-receptor subtypes in isolated tissue models. For example:
-
In rabbit aortic strips, it attenuates phenylephrine-induced contractions with an of .
-
In splenic nerve preparations, it reduces stimulus-evoked norepinephrine release by 68% at .
Comparative Pharmacology
Ethomoxane’s receptor selectivity contrasts with classical antagonists:
| Compound | Alpha-1 | Alpha-2 | Tissue Selectivity Ratio (Alpha-2/Alpha-1) |
|---|---|---|---|
| Ethomoxane, (-)- | 7.1 ± 0.3 | 8.4 ± 0.2 | 19.5 |
| Phentolamine | 7.8 ± 0.4 | 7.5 ± 0.3 | 0.5 |
| Yohimbine | 6.9 ± 0.2 | 8.1 ± 0.2 | 15.8 |
Limitations and Future Directions
Existing studies predominantly use racemic ethomoxane, necessitating enantiomer-specific trials. The 1972 data from Sheys & Green remain foundational but require validation with modern techniques (e.g., radioligand binding, CRISPR-edited receptors).
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